4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride
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Overview
Description
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes. The compound consists of a diazonium group attached to a benzene ring, which is further substituted with a benzyl(ethyl)amino group. The tin(4+) and hexachloride components provide stability to the diazonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions are usually maintained at low temperatures to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The aromatic amine is first dissolved in an aqueous solution of hydrochloric acid, followed by the addition of sodium nitrite. The reaction mixture is kept at a low temperature to ensure the stability of the diazonium salt. The resulting diazonium salt is then treated with tin(4+) chloride to form the final product .
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The diazonium salt can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Nitrous Acid: Used for the initial diazotization step.
Copper Catalysts: Employed in Sandmeyer reactions to facilitate substitution.
Alkaline Solutions: Used in coupling reactions to form azo compounds.
Major Products
Aryl Halides: Formed through substitution reactions.
Azo Compounds: Produced via coupling reactions with phenols or aromatic amines.
Scientific Research Applications
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including substitution and coupling, to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt that undergoes similar reactions but lacks the additional benzyl(ethyl)amino group.
4-[benzyl(ethyl)amino]benzenediazonium Zinc Chloride: Another diazonium salt with similar reactivity but different counterions.
Uniqueness
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride is unique due to the presence of the tin(4+) and hexachloride components, which provide additional stability to the diazonium salt. This stability allows for a wider range of reactions and applications compared to simpler diazonium salts .
Properties
CAS No. |
60911-92-4 |
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Molecular Formula |
C30H32Cl6N6Sn |
Molecular Weight |
808.0 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride |
InChI |
InChI=1S/2C15H16N3.6ClH.Sn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;;;/h2*3-11H,2,12H2,1H3;6*1H;/q2*+1;;;;;;;+4/p-6 |
InChI Key |
DITILNYZHMQBMM-UHFFFAOYSA-H |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Origin of Product |
United States |
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